N-(1-hydroxy-2-methylpropan-2-yl)formamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)formamide is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a hydroxyalkylformamide that serves various roles in scientific research and industrial applications . This compound is known for its use as a plasticizer and humidifier, making it valuable in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves the reaction of 2-methylpropan-2-ol with formamide in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling to room temperature. The product is then extracted with a suitable solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain this compound as a colorless oil.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)formamide has several applications in scientific research:
Biology: Serves as a physiologically harmless humidifier in cosmetic formulations.
Medicine: Potential use in drug delivery systems due to its ability to form hydrogen bonds and modify the properties of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves its ability to form hydrogen bonds with other molecules. This property allows it to act as a plasticizer, modifying the mechanical properties of materials by replacing strong intra- and intermolecular hydrogen bonds with weaker ones . In biological systems, it can interact with cellular components, potentially influencing cellular processes and drug delivery mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide: Similar in structure but with an additional hydroxyl group, which may alter its chemical properties and applications.
N-(1-hydroxy-2-methylpropan-2-yl)acetamide: Similar structure with an acetamide group instead of a formamide group, affecting its reactivity and uses.
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)formamide is unique due to its specific balance of hydroxyl and formamide groups, making it an effective plasticizer and humidifier. Its ability to form hydrogen bonds and modify material properties sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOIXQOODRPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330257 |
Source
|
Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682-85-9 |
Source
|
Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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